REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].C([N:10]([CH2:13][CH3:14])CC)C>C(O)C>[CH:14]1([C:13]2[C:3]([C:2](=[O:7])[CH3:1])=[C:4]([CH3:5])[O:6][N:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1]1
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Name
|
|
Quantity
|
0.932 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
1.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica column chromatography (5% to 10% EtOAC:hexanes gradient elution)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=NOC(=C1C(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.05 mmol | |
AMOUNT: MASS | 0.633 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |